molecular formula C8H6ClNO5 B1611599 4-Chloro-2-methoxy-5-nitrobenzoic acid CAS No. 68255-77-6

4-Chloro-2-methoxy-5-nitrobenzoic acid

Cat. No.: B1611599
CAS No.: 68255-77-6
M. Wt: 231.59 g/mol
InChI Key: RSBXOVZBSUWTCT-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methoxybenzoic acid. The process begins with the chlorination of 2-methoxybenzoic acid to introduce the chloro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 4-amino-2-methoxy-5-nitrobenzoic acid.

    Reduction: Formation of 4-chloro-2-methoxy-5-aminobenzoic acid.

    Oxidation: Formation of 4-chloro-2-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s lipophilicity and ability to penetrate biological membranes. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5-nitrobenzoic acid
  • 4-Chloro-2-methyl-5-nitrobenzoic acid
  • 5-Methoxy-2-nitrobenzoic acid

Uniqueness

4-Chloro-2-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring allows for a diverse range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-chloro-2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBXOVZBSUWTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511424
Record name 4-Chloro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68255-77-6
Record name 4-Chloro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 33 g of 4-chloro-o-anisic acid in sulfuric acid (100 ml) was added 20 g of potassium nitrate under ice-cooling and the resulting mixture was stirred for 2 hours. The reaction mixture was added to ice/water and extracted with ethyl acetate and the organic layer was dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, 41 g of the title compound was obtained as pale yellow crystals.
Quantity
33 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a stream of argon, 1.50 g of 4-chloro-2-methoxybenzoic acid was added to 10 ml of sulfuric acid under ice-cooling, and 0.85 g of potassium nitrate was added to the solution in small portions, followed by 2 hours of stirring. After completion of the reaction, the reaction solution was poured on crushed ice, and the thus precipitated product of interest was collected by filtration, washed with methanol and then dried under a reduced pressure to give 1.74 g of 4-chloro-2-methoxy-5-nitrobenzoic acid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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